molecular formula C16H15N3O2 B2954525 ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate CAS No. 304683-30-5

ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B2954525
M. Wt: 281.315
InChI Key: HPIRZLWDYNSASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate, or N-ethyl-5-amino-1-naphthalen-2-yl-pyrazole-4-carboxylate, is a chemical compound with a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, including drugs, and as an intermediate in the synthesis of several other compounds. In addition, it has been used as a catalyst in several biochemical and physiological processes.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity has been exploited in the creation of pyrazolo[5,1-c]triazines, pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions, showcasing its utility in building complex organic molecules (Ghozlan et al., 2014). Another study highlighted its application in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its potential in generating diverse pharmacophoric structures (Lebedˈ et al., 2012).

Pharmacological Applications

The compound has shown significance in pharmacology, particularly as a σ(1) receptor antagonist. Its derivatives have been evaluated for their potential in treating neurogenic pain and various neuropathic pain models, highlighting the compound's therapeutic promise (Díaz et al., 2012). Additionally, its role in synthesizing inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase suggests potential applications in antimalarial drug development (Vah et al., 2022).

Material Science and Corrosion Inhibition

In material science, derivatives of ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate have been studied as corrosion inhibitors for mild steel, indicating its potential in industrial applications for protecting metals against corrosion. The efficiency and the adsorption behavior of these derivatives on metal surfaces have been explored, showcasing the practical applications of these compounds in extending the life of metal structures and components (Dohare et al., 2017).

Antitumor and Antimicrobial Activities

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate has also found applications in the synthesis of compounds with potential antitumor and antimicrobial activities. Studies have synthesized and evaluated derivatives for their ability to inhibit the proliferation of cancer cell lines and microbial growth, demonstrating the compound's utility in developing new therapeutic agents (Liu et al., 2018).

properties

IUPAC Name

ethyl 5-amino-1-naphthalen-2-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-16(20)14-10-18-19(15(14)17)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIRZLWDYNSASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate

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